4,4,5,5-Tetrachloro-1,3-dioxolan-2-one
Overview
Description
4,4,5,5-Tetrachloro-1,3-dioxolan-2-one is a chemical compound with the molecular formula C₃Cl₄O₃ and a molecular weight of 225.84 g/mol . It is known for its unique structure, which includes a dioxolan ring substituted with four chlorine atoms. This compound is primarily used in research and industrial applications due to its reactivity and stability.
Preparation Methods
4,4,5,5-Tetrachloro-1,3-dioxolan-2-one can be synthesized through the reaction of phosphorus pentachloride with amines . This reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity.
Chemical Reactions Analysis
4,4,5,5-Tetrachloro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different products depending on the reagents used.
Reduction: Reduction reactions can also occur, typically involving hydrogen donors.
Substitution: The chlorine atoms in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen chloride, oxalyl chloride, and bases. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
4,4,5,5-Tetrachloro-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of nanotubes and other complex molecules.
Biology: Its reactivity makes it useful in various biological assays and experiments.
Medicine: While not directly used as a drug, it can be involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one involves its reactivity with various molecular targets. The chlorine atoms and the dioxolan ring structure allow it to interact with different pathways, leading to the formation of new compounds. These interactions are crucial in its applications in synthesis and research .
Comparison with Similar Compounds
4,4,5,5-Tetrachloro-1,3-dioxolan-2-one can be compared with similar compounds such as:
4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one: This compound has fluorine atoms instead of chlorine, leading to different reactivity and stability properties.
1,3-Dioxolan-2-one: A simpler compound without the chlorine substitutions, used in different applications.
The uniqueness of this compound lies in its specific reactivity due to the chlorine atoms, making it valuable in specialized research and industrial applications.
Properties
IUPAC Name |
4,4,5,5-tetrachloro-1,3-dioxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4O3/c4-2(5)3(6,7)10-1(8)9-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQPIYKVIOKFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)OC(C(O1)(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176970 | |
Record name | 1,3-Dioxolan-2-one, 4,4,5,5-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22432-68-4 | |
Record name | 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22432-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolan-2-one, 4,4,5,5-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022432684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxolan-2-one, 4,4,5,5-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5,-tetrachloro-1,3-dioxolan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.